Trandolaprilat Methyl Ester

Vue d'ensemble

Description

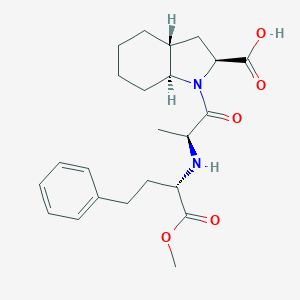

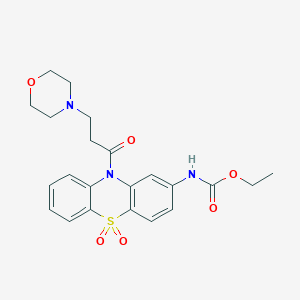

Trandolaprilat Methyl Ester is a molecular compound with the formula C23H32N2O5 . It has an average mass of 416.511 Da and a monoisotopic mass of 416.231110 Da .

Synthesis Analysis

The synthesis of an ester, such as Trandolaprilat Methyl Ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another pathway is the transesterification of triglycerides in the presence of sodium hydroxide .Molecular Structure Analysis

The molecular structure of Trandolaprilat Methyl Ester consists of 23 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . It has 5 defined stereocentres .Chemical Reactions Analysis

Esterification is a common chemical reaction involving Trandolaprilat Methyl Ester. This process occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst .Physical And Chemical Properties Analysis

Trandolaprilat Methyl Ester has a density of 1.2±0.1 g/cm3, a boiling point of 617.9±55.0 °C at 760 mmHg, and a flash point of 327.5±31.5 °C . It has a molar refractivity of 111.4±0.3 cm3, a polar surface area of 96 Å2, and a molar volume of 348.0±3.0 cm3 .Applications De Recherche Scientifique

Hypertension Management

Trandolaprilat Methyl Ester is a potent ACE inhibitor used in the management of essential hypertension . It effectively controls blood pressure by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). This inhibition leads to reduced synthesis of angiotensin II, a vasoconstrictor, thereby lowering blood pressure .

Cardiac Function Improvement

In patients with left ventricular dysfunction following myocardial infarction, Trandolaprilat Methyl Ester has shown potential as a cardioprotective agent. It improves hemodynamic and cardiac parameters, which may contribute to better survival rates and quality of life for these patients .

Renal Disease Progression

Trandolaprilat Methyl Ester may slow the progression of renal disease in hypertensive individuals with diabetes mellitus. It is particularly beneficial for those with microalbuminuria or overt nephropathy, as it can reduce the rate of renal function decline .

Heart Failure Treatment

As an adjunct treatment for congestive heart failure, Trandolaprilat Methyl Ester helps in managing symptoms and improving the overall condition of patients. It works by reducing the workload on the heart and enhancing the efficiency of cardiac function .

Post-Myocardial Infarction Therapy

Trandolaprilat Methyl Ester is used to improve survival following myocardial infarction in clinically stable patients. It aids in the recovery process by optimizing blood pressure and reducing the stress on the cardiac muscle .

Pharmacokinetic Research

The conversion of Trandolapril to its active form, Trandolaprilat, through hydrolysis in the liver, presents an interesting area of pharmacokinetic research. Understanding this process can lead to improved drug formulations and dosing regimens .

Mécanisme D'action

Target of Action

Trandolaprilat Methyl Ester, also known as Trandolaprilat, is the active metabolite of Trandolapril . Its primary target is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in ATII, which in turn reduces vasoconstriction and aldosterone secretion . This affects the RAAS pathway, leading to a reduction in blood pressure . Additionally, the decrease in aldosterone secretion leads to diuresis, natriuresis, and a small increase of serum potassium .

Pharmacokinetics

Trandolapril, the prodrug of Trandolaprilat, is deesterified in the liver to its biologically active diacid metabolite, Trandolaprilat . The absorption of Trandolapril is rapid, and its peak plasma levels and Area Under the Curve (AUC) are dose-dependent . The AUC of Trandolaprilat is also dose-dependent, but in a non-linear fashion . In a multiple-dose study, there was no Trandolapril accumulation, but there was mild Trandolaprilat accumulation .

Result of Action

The primary result of Trandolaprilat’s action is the reduction of blood pressure . This is achieved through the inhibition of ACE, leading to decreased formation of ATII, reduced vasoconstriction, and decreased aldosterone secretion . It may be used to treat mild to moderate hypertension, improve survival following myocardial infarction in clinically stable patients with left ventricular dysfunction, as an adjunct treatment for congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .

Action Environment

The action of Trandolaprilat can be influenced by various environmental factors. For instance, the presence of food can slow its absorption . Additionally, renal function impairment can lead to increased plasma concentrations of Trandolapril and Trandolaprilat, and decreased renal clearance .

Orientations Futures

While specific future directions for Trandolaprilat Methyl Ester are not mentioned in the sources, Trandolapril, a related compound, is used in the treatment of various cardiovascular conditions . Ongoing and future clinical trials will determine its potential as a cardioprotective agent in patients following myocardial infarction . This suggests that Trandolaprilat Methyl Ester may also have potential applications in the field of cardiovascular medicine.

Propriétés

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-15(24-18(23(29)30-2)13-12-16-8-4-3-5-9-16)21(26)25-19-11-7-6-10-17(19)14-20(25)22(27)28/h3-5,8-9,15,17-20,24H,6-7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDOFHJAZMIEDX-ZDNSCYFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152037 | |

| Record name | Trandolaprilat methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trandolaprilat Methyl Ester | |

CAS RN |

118194-41-5 | |

| Record name | Trandolaprilat methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118194415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trandolaprilat methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRANDOLAPRILAT METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OVI46O201 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)